Benzenamine, 2,2'-sulfonylbis-
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Overview
Description
Benzenamine, 2,2’-sulfonylbis-: is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of benzenamine (aniline) where two aniline molecules are connected via a sulfonyl group. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and catalysis.
Mechanism of Action
Target of Action
The primary target of 2-(2-aminophenyl)sulfonylaniline, also known as 2,2’-Sulfonyldianiline or Benzenamine, 2,2’-sulfonylbis-, is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like 2-(2-aminophenyl)sulfonylaniline, exhibit antimicrobial and antitumor activities .
Mode of Action
2-(2-aminophenyl)sulfonylaniline interacts with its target, DHFR, by binding to the active sites of the enzyme . This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and the metabolism of folate. The disruption of these processes can lead to the inhibition of cell growth and replication, particularly in rapidly dividing cells such as cancer cells and bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-aminophenyl)sulfonylaniline is the folate metabolic pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate is a necessary cofactor for the synthesis of nucleotides, so its depletion can lead to a decrease in DNA synthesis and cell replication .
Pharmacokinetics
Similar sulfonamide derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-(2-aminophenyl)sulfonylaniline’s action primarily involve the inhibition of cell growth and replication. By disrupting the folate metabolic pathway and inhibiting the synthesis of nucleotides, this compound can effectively halt the growth and replication of cells, particularly those that are rapidly dividing . This makes it potentially effective against certain types of cancer cells and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Sulfonyl Chloride: One common method involves the reaction of benzenamine with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Oxidation of Sulfides: Another method involves the oxidation of sulfides to sulfoxides and then to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of Benzenamine, 2,2’-sulfonylbis- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 2,2’-sulfonylbis- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Benzenamines: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Cross-linking: Acts as a cross-linking agent in the study of protein and nucleic acid interactions.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
Polymers: Incorporated into polymer structures to enhance their stability and functionality.
Comparison with Similar Compounds
- Benzenamine, 3,3’-sulfonylbis-
- Benzenamine, 4,4’-sulfonylbis-
- Dapsone (4,4’-diaminodiphenyl sulfone)
Comparison:
- Benzenamine, 2,2’-sulfonylbis- is unique due to its specific sulfonyl linkage, which imparts distinct chemical and physical properties compared to its isomers and analogs.
- Benzenamine, 3,3’-sulfonylbis- and Benzenamine, 4,4’-sulfonylbis- have different positional isomerism, affecting their reactivity and applications.
- Dapsone is widely used in medicine, particularly for its antimicrobial properties, whereas Benzenamine, 2,2’-sulfonylbis- is more commonly used in research and industrial applications.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEWQUYMRFSJHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201507 |
Source
|
Record name | Benzenamine, 2,2'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53347-49-2 |
Source
|
Record name | Benzenamine, 2,2'-sulfonylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,2'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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